molecular formula C15H11BrN4OS B2491324 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034563-08-9

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2491324
CAS No.: 2034563-08-9
M. Wt: 375.24
InChI Key: CPWRUBOZRWZUNL-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include bromine, various amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts like iodine or tert-butyl hydroperoxide (TBHP) for specific steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The focus would be on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the thiophene ring.

Scientific Research Applications

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the thiophene and pyrazine rings.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and a pyridine ring but differ in the overall structure and functional groups.

Uniqueness

4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a bromine atom, a pyrazine ring, and a pyridine ring. This unique structure provides distinct chemical and biological properties that can be leveraged in various scientific research applications .

Biological Activity

The compound 4-bromo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a thiophene ring, and both pyridine and pyrazine moieties. Its structural characteristics suggest diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, which can lead to reduced disease progression.
  • Receptor Modulation : By interacting with receptors, the compound can influence signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example, derivatives containing thiophene and pyrazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 7.01 μM to 14.31 μM in different assays .

Antioxidant Activity

Antioxidant properties have also been noted in similar compounds, with some exhibiting radical scavenging activities comparable to known antioxidants like ascorbic acid . This suggests that this compound may possess protective effects against oxidative stress-related diseases.

Case Studies

StudyFindingsReference
Antimicrobial EvaluationSignificant activity against S. aureus (MIC: 0.22 μg/mL)
Anticancer ScreeningCytotoxicity against U-87 glioblastoma (IC50: 7.01 μM)
Antioxidant TestingDPPH radical scavenging comparable to ascorbic acid

Properties

IUPAC Name

4-bromo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS/c16-11-6-13(22-9-11)15(21)20-8-12-14(19-5-4-18-12)10-2-1-3-17-7-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWRUBOZRWZUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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